(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-4-methylphenyl)acrylic acid
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Overview
Description
(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-4-methylphenyl)acrylic acid is a complex organic compound featuring a sulfonamide group, a benzo[d][1,3]dioxole moiety, and an acrylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-4-methylphenyl)acrylic acid typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Sulfonamide formation: The benzo[d][1,3]dioxole is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by reaction with an amine to form the sulfonamide.
Acrylic acid introduction: The final step involves the Heck reaction, where the sulfonamide derivative is coupled with acrylic acid under palladium catalysis to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-4-methylphenyl)acrylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, converting the acrylic acid group to a saturated carboxylic acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-4-methylphenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(3-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-4-methylphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in diseases like cancer or inflammation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Contains sulfonic acid groups similar to the sulfonamide group in the target compound.
Oxcarbazepine: A compound with a similar aromatic structure and potential medicinal applications.
Uniqueness
(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-4-methylphenyl)acrylic acid is unique due to the combination of its benzo[d][1,3]dioxole moiety, sulfonamide group, and acrylic acid functionality. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-3-[3-(1,3-benzodioxol-5-ylsulfamoyl)-4-methylphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-11-2-3-12(4-7-17(19)20)8-16(11)25(21,22)18-13-5-6-14-15(9-13)24-10-23-14/h2-9,18H,10H2,1H3,(H,19,20)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWGJRVRNFNVFT-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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